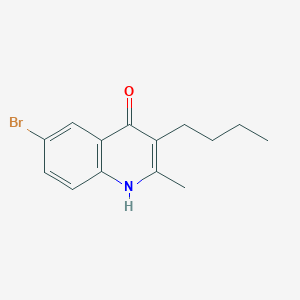

6-bromo-3-butyl-2-methyl-4-quinolinol

Description

Properties

IUPAC Name |

6-bromo-3-butyl-2-methyl-1H-quinolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16BrNO/c1-3-4-5-11-9(2)16-13-7-6-10(15)8-12(13)14(11)17/h6-8H,3-5H2,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTYAXZQTROALJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=C(NC2=C(C1=O)C=C(C=C2)Br)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Quinoline, a core structure in the compound, is known to interact with various biological targets due to its versatile applications in the fields of industrial and synthetic organic chemistry.

Biochemical Pathways

Quinoline and its derivatives have shown substantial biological activities.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 6-bromo-3-butyl-2-methyl-4-quinolinol. For instance, the compound should be stored in a refrigerator to maintain its stability. Discharge into the environment must be avoided.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Recent studies have shown that derivatives of quinoline compounds, including those with bromo and butyl substitutions, exhibit notable antimicrobial properties. For instance, a study synthesized various 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol derivatives, which demonstrated moderate to good antitubercular activity against Mycobacterium tuberculosis H37Rv, with Minimum Inhibitory Concentrations (MIC) ranging from 9.2 to 106.4 μM . The presence of the butyl group in these derivatives was linked to enhanced activity.

Anticancer Properties

Quinoline derivatives have been identified as multi-targeted tyrosine kinase inhibitors for cancer treatment. Specifically, compounds like 6-bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine have shown potential in inhibiting cancer cell proliferation . The structural modifications in quinoline compounds, such as the introduction of bromo and butyl groups, play a crucial role in enhancing their anticancer efficacy.

Inhibition of Enzymes

Research has indicated that certain quinoline derivatives can inhibit enzymes involved in metabolic pathways. For example, a study highlighted the synthesis of compounds that inhibit the FTO enzyme, which is related to obesity and metabolic disorders. These compounds demonstrated selective inhibition profiles that could be beneficial for therapeutic applications .

Agricultural Applications

Fungicidal Activity

6-Bromo-3-butyl-2-methyl-4-quinolinol and its derivatives have been explored as potential fungicides. A patent describes the effectiveness of 4-quinolinol derivatives against plant pathogenic fungi, suggesting that compounds with specific substitutions can provide higher control effects against diseases affecting crops such as rice and potatoes . This application is particularly relevant given the increasing need for effective agricultural solutions amidst rising fungal resistance.

Material Science Applications

Synthesis of Novel Materials

The unique chemical structure of this compound allows for its use in synthesizing novel materials with specific properties. The compound's ability to form stable complexes can be leveraged in developing advanced materials for electronics and photonics.

Case Studies

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a systematic comparison of 6-bromo-3-butyl-2-methyl-4-quinolinol with structurally related quinoline derivatives, focusing on synthesis, substituent effects, and physicochemical properties.

Structural Analogues and Substituent Effects

Physicochemical Properties

†Estimated via substituent contributions (butyl: +1.6, methyl: +0.5, OH: -0.6). ‡Inferred from high thermal stability of brominated quinolines .

Q & A

Q. What methodologies enable comparative studies of the compound’s photostability under UV vs. visible light?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.